Ligand Efficiency Advantage Over PHA-665752 Due to Optimized 3-Benzyloxy Vector
Cocrystal structures revealed that the 3-benzyloxy group of the 2-amino-5-aryl-3-benzyloxypyridine series reaches deeper into the hydrophobic back pocket of c-MET via a more direct vector than the 2,6-dichlorophenyl group of PHA-665752 (compound 3), yielding higher ligand efficiency (LE) [1]. While exact LE values for 3-(benzyloxy)-5-phenylpyridin-2-amine itself were not disclosed, the series as a whole demonstrated improved LE compared to the PHA-665752 scaffold, which was a key driver for its selection over alternative cores [1].
| Evidence Dimension | Ligand efficiency (binding affinity per heavy atom) in c-MET kinase |
|---|---|
| Target Compound Data | Not quantified for the specific unsubstituted scaffold; series-level LE improvement over PHA-665752 demonstrated |
| Comparator Or Baseline | PHA-665752 (compound 3): 2,6-dichlorophenyl group occupying the hydrophobic back pocket |
| Quantified Difference | Directional vector improvement reported; exact ΔLE not publicly available |
| Conditions | X-ray cocrystal structures of c-MET kinase domain with inhibitors (PDB entries 2WGJ, 2XP2) |
Why This Matters
Ligand efficiency is a primary metric in fragment- and structure-based campaigns; the improved LE of this series directly justified its advancement to lead optimization, making 3-(benzyloxy)-5-phenylpyridin-2-amine the scaffold of choice for c-MET/ALK programs.
- [1] Cui, J. J.; Tran-Dubé, M.; Shen, H.; Nambu, M.; Kung, P.-P.; Pairish, M.; Jia, L.; Meng, J.; Funk, L.; Botrous, I.; et al. Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). J. Med. Chem. 2011, 54 (18), 6342–6363. View Source
